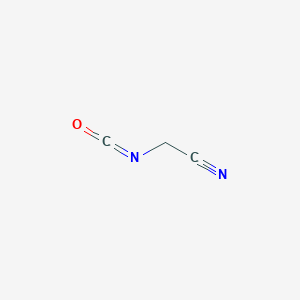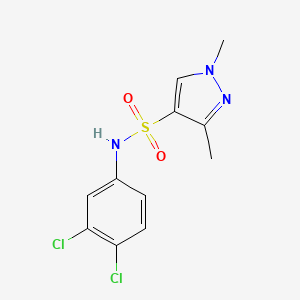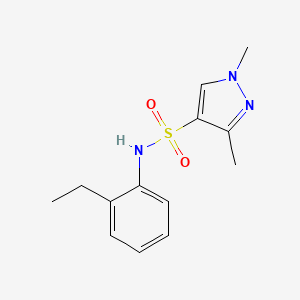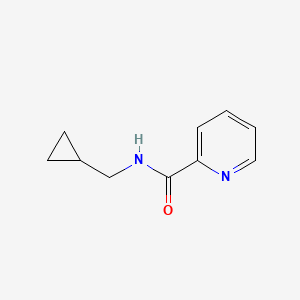![molecular formula C13H15N3OS B6522969 N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide CAS No. 361394-32-3](/img/structure/B6522969.png)
N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a thiophene-based analog . Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Molecules with the thiophene ring system exhibit many pharmacological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene derivatives often involve condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has been used in a variety of scientific research applications due to its unique properties. It has been studied as an inhibitor of enzymes, such as the bacterial enzyme phosphoenolpyruvate carboxykinase, as well as a potential inhibitor of the human enzyme cyclooxygenase-2. It has also been studied for its potential as an antifungal agent, as well as for its ability to induce apoptosis in cancer cells. In addition, this compound has been studied for its potential to act as an antioxidant and to inhibit the growth of bacteria.
Mecanismo De Acción
Target of Action
The compound F6492-0133 is a thiophene-based analog . Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . .
Mode of Action
It is known that thiophene-based analogs, like f6492-0133, interact with various biological targets to exert their effects . The interaction with these targets leads to changes in cellular processes, contributing to their biological effects .
Biochemical Pathways
Thiophene-based compounds are known to influence a variety of biochemical pathways due to their diverse biological effects . These effects can range from anti-inflammatory to anti-cancer activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F6492-0133 are not specified in the available resources. These properties are crucial in determining the bioavailability of a compound. The pharmacokinetic properties of thiophene-based compounds can vary widely, influencing their absorption, distribution, metabolism, and excretion in the body .
Result of Action
It is known that thiophene-based compounds can have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
Environmental factors can significantly impact the action of thiophene-based compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several advantages for use in lab experiments. It is relatively stable and soluble in a variety of solvents, making it easy to work with. In addition, it is relatively inexpensive and can be synthesized in a variety of ways. However, there are also some limitations to using this compound in lab experiments. It is not as potent as some other compounds, making it less useful for some applications. In addition, it is not as well-studied as some other compounds, making it difficult to predict its effects in certain situations.
Direcciones Futuras
There are a number of potential future directions for the research and development of N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide. One potential direction is to further study its potential as an inhibitor of enzymes, as well as its potential to act as an antioxidant, antifungal agent, and inducer of apoptosis in cancer cells. In addition, further research could be done to explore the effects of this compound on other biochemical and physiological processes. Finally, further research could be done to optimize the synthesis of this compound and to develop more efficient methods of synthesis.
Métodos De Síntesis
N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can be synthesized through a variety of methods, including the reaction of 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid and thiophene-2-ylmethylamine. This reaction results in the formation of the desired product, this compound. The reaction is typically carried out in aqueous solution at a temperature of 80-90°C. Other methods of synthesis, such as the reaction of thiophene-2-ylmethylamine and thiophene-2-carboxylic acid, have also been used to synthesize this compound.
Propiedades
IUPAC Name |
N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c17-13(14-7-10-2-1-5-18-10)9-3-4-11-12(6-9)16-8-15-11/h1-2,5,8-9H,3-4,6-7H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOBUEZYQWNDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3=CC=CS3)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6522886.png)
![3-(2,4-dihydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6522894.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522902.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522914.png)




![N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide](/img/structure/B6522950.png)
![N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522959.png)

![N-{[4-(trifluoromethoxy)phenyl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522976.png)

